Product packaging for 4-Tert-butyl-2-fluoropyridine(Cat. No.:CAS No. 116241-60-2)

4-Tert-butyl-2-fluoropyridine

Cat. No.: B3215531
CAS No.: 116241-60-2
M. Wt: 153.2 g/mol
InChI Key: MRAIDGBWVXPHAL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-fluoropyridine ( 116241-60-2) is a fluorinated heteroaromatic compound with the molecular formula C9H12FN and a molecular weight of 153.20. This compound serves as a valuable building block in organic synthesis and pharmaceutical research. The fluorine atom at the 2-position of the pyridine ring is amenable to nucleophilic aromatic substitution, allowing for further functionalization . The sterically bulky tert-butyl group at the 4-position contributes unique steric and electronic properties, which can influence the compound's reactivity and its ability to coordinate with metals in catalyst systems . This reagent is particularly relevant in the development of advanced synthetic methodologies. Fluoropyridine derivatives are recognized for their utility in activation systems, such as serving as sterically hindered bases in conjunction with Tf2O for the direct transformation of amides . Furthermore, recent research explores the use of 2-fluoropyridine derivatives as recyclable precursors for generating highly electrophilic reagents, such as 1,1-bis(triflyl)ethylene, which is used to functionalize a wide range of organic compounds, including bioactive agents . As a handling note, this compound has hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). It should be stored sealed in a dry environment at 2-8°C . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN B3215531 4-Tert-butyl-2-fluoropyridine CAS No. 116241-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAIDGBWVXPHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283987
Record name 4-(1,1-Dimethylethyl)-2-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116241-60-2
Record name 4-(1,1-Dimethylethyl)-2-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116241-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Tert Butyl 2 Fluoropyridine and Its Advanced Precursors

Direct Fluorination Approaches to 4-Tert-butyl-2-fluoropyridine

Fluorination of Pyridine (B92270) Derivatives Utilizing Silver Fluorides

A notable method for the direct and site-selective fluorination of pyridines involves the use of silver(II) fluoride (B91410) (AgF₂). This method is particularly effective for the fluorination of the C-H bond adjacent to the nitrogen atom in the pyridine ring. orgsyn.orgnih.gov The reaction is typically carried out at or near ambient temperature and is tolerant of a wide range of functional groups. orgsyn.org For the synthesis of this compound, this would involve the direct reaction of 4-tert-butylpyridine (B128874) with AgF₂. The reaction is sensitive to moisture, so anhydrous conditions are necessary for optimal performance. orgsyn.org

Table 1: General Conditions for Direct C-H Fluorination of Pyridines with AgF₂

ParameterCondition
Fluorinating Agent Silver(II) Fluoride (AgF₂)
Substrate Pyridine Derivative (e.g., 4-tert-butylpyridine)
Solvent Anhydrous Acetonitrile (MeCN) or other suitable organic solvent
Temperature Ambient to slightly elevated temperatures
Reaction Time Typically 1 to 24 hours
Work-up Filtration to remove silver salts, followed by standard extractive procedures and purification by chromatography

This table presents generalized conditions based on the fluorination of various pyridine derivatives. Specific optimization for 4-tert-butylpyridine may be required.

Conversion of N-Fluoropyridinium Salts to 2-Fluoropyridines

N-Fluoropyridinium salts are another class of reagents that can be used for the synthesis of 2-fluoropyridines. These salts, which can be prepared by the fluorination of pyridine derivatives with elemental fluorine, can undergo a base-initiated reaction to yield the corresponding α-fluoropyridine. nih.gov The synthesis of this compound via this route would first involve the preparation of an N-fluoro-4-tert-butylpyridinium salt. Subsequent treatment of this salt with a suitable base would then induce the rearrangement to the desired 2-fluoro product. The choice of the counter-ion in the N-fluoropyridinium salt can influence its stability and reactivity. researchgate.net

Indirect Synthetic Pathways to this compound Frameworks

Indirect methods for the synthesis of this compound involve the use of pre-functionalized pyridine precursors, where either the tert-butyl group or the fluorine atom is introduced through a series of reactions.

Derivatization from Halogenated Pyridine Precursors (e.g., 4-Bromo-2-fluoropyridine)

One of the most versatile indirect approaches involves the use of dihalogenated pyridines, such as 4-bromo-2-fluoropyridine (B161659), as a starting material. The bromine atom at the 4-position can be selectively replaced with a tert-butyl group through various cross-coupling reactions.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, 4-bromo-2-fluoropyridine would be reacted with tert-butylmagnesium bromide in the presence of a suitable catalyst. Ligand-free nickel-catalyzed Kumada couplings of tert-butyl Grignard reagents with aryl bromides have been shown to be effective. nih.govrhhz.net

Suzuki Coupling: The Suzuki coupling reaction utilizes an organoboron compound, such as a boronic acid or ester, and an organic halide in the presence of a palladium catalyst and a base. The synthesis of this compound via this method would involve the reaction of 4-bromo-2-fluoropyridine with tert-butylboronic acid or a corresponding boronate ester. asianpubs.orgtcichemicals.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com

Table 2: Comparison of Cross-Coupling Reactions for the Synthesis of this compound from 4-Bromo-2-fluoropyridine

Coupling ReactionOrganometallic ReagentCatalystKey AdvantagesPotential Challenges
Kumada tert-Butylmagnesium bromideNickel or Palladium complexesHigh reactivity of Grignard reagentsFunctional group tolerance can be limited
Suzuki tert-Butylboronic acidPalladium complexesExcellent functional group toleranceSlower reaction rates compared to Kumada coupling

This table provides a general comparison of the two cross-coupling methods. Specific reaction conditions would need to be optimized for the desired transformation.

Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridine Systems for Fluorine Introduction

While nucleophilic aromatic substitution (SNAr) is a common method for introducing various nucleophiles onto a pyridine ring, its application for the direct introduction of a fluorine atom is less common. However, a related process, halogen exchange (Halex) fluorination, can be employed. This method involves the displacement of a chlorine or bromine atom with a fluoride ion, typically from an inorganic fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).

For the synthesis of this compound, a key precursor would be 4-tert-butyl-2-chloropyridine. This chloro-derivative can be synthesized from 4-tert-butylpyridine. The subsequent Halex reaction would involve heating 4-tert-butyl-2-chloropyridine with a fluoride source, often in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes with the aid of a phase-transfer catalyst.

Multi-Step Synthesis Strategies Incorporating tert-Butyl and Fluoro Moieties

Multi-step syntheses allow for the construction of the target molecule through a sequence of well-established reactions, providing flexibility in the introduction of the required substituents.

One such strategy involves the Balz-Schiemann reaction , which is a classic method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org This route to this compound would commence with the synthesis of 4-tert-butyl-2-aminopyridine. This amino-pyridine can be prepared from 4-nitropyridine-N-oxide through reduction and subsequent functionalization. semanticscholar.org The 4-tert-butyl-2-aminopyridine is then diazotized with a nitrite (B80452) source in the presence of tetrafluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate (B81430) salt. nii.ac.jp Thermal or photochemical decomposition of this salt then yields the desired this compound. nih.govacs.org

Another multi-step approach is the aforementioned synthesis of 4-tert-butyl-2-chloropyridine followed by a halogen exchange reaction to introduce the fluorine atom. The synthesis of 4-tert-butyl-2-chloropyridine can be achieved through various methods, including the direct chlorination of 4-tert-butylpyridine.

Scalability and Optimization of Synthetic Protocols

The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also amenable to large-scale operations. Optimization of reaction parameters and the development of scalable protocols are therefore paramount. Key areas of focus include the synthesis of the crucial intermediate, 4-tert-butyl-2-chloropyridine, and its subsequent conversion to the target fluorinated compound.

A significant advancement in the scalable synthesis of 4-tert-butyl-2-chloropyridine involves a one-step process starting from 4-tert-butylpyridine. This method has been shown to be highly efficient and suitable for large-scale preparation, offering considerable advantages over older, multi-step procedures that involve the formation and subsequent reaction of pyridine N-oxides. The older methods, which often utilize reagents like hydrogen peroxide and phosphorus oxychloride under reflux conditions, present challenges for scale-up, including safety concerns associated with potentially explosive intermediates and the generation of significant phosphorus-containing waste streams.

The modern, scalable approach is a direct chlorination process. A patented method details the reaction of 4-tert-butylpyridine with a chlorinating agent in the presence of a strong base and an additive. This process is characterized by mild reaction conditions, short reaction times, and high yields, making it well-suited for industrial application. The yield for this single-step reaction can reach as high as 85.6%. acs.org

An example of the optimization of this process can be seen in the systematic variation of reactant quantities to maximize yield. The table below illustrates the effect of scale on the synthesis of 4-tert-butyl-2-chloropyridine.

Scale (Starting 4-tert-butylpyridine)n-BuLi (equivalents)N,N-dimethylethanolamine (equivalents)Chlorinating Agent (equivalents)Yield (%)
6.76 g4.02.02.060.0
100.0 g4.02.02.085.6

Key parameters for the optimization of the Halex reaction include the choice of fluoride source, solvent, temperature, and the potential use of a phase-transfer catalyst. For industrial-scale synthesis of 2-fluoropyridines, spray-dried potassium fluoride is often the preferred fluoride source due to its high reactivity and affordability. The reaction is typically carried out in a high-boiling polar apathetic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures.

The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can be crucial for enhancing the reaction rate and yield in the Halex reaction. These catalysts facilitate the transfer of the fluoride ion from the solid phase (potassium fluoride) to the organic phase where the reaction with 4-tert-butyl-2-chloropyridine occurs. The optimization of the catalyst loading and the choice of catalyst are important considerations for process development.

An alternative, though less common, approach to this compound involves the synthesis of 4-tert-butyl-2-aminopyridine as an advanced precursor. This amino-pyridine can then be converted to the corresponding diazonium salt, which subsequently undergoes a Balz-Schiemann type reaction to introduce the fluorine atom. However, the scalability of the Balz-Schiemann reaction can be challenging due to the potential for the formation of unstable and potentially explosive diazonium salt intermediates. nih.gov For this reason, the Halex reaction starting from the chloro-precursor is generally the more favored route for large-scale industrial production.

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, providing a reliable method for introducing a variety of functional groups. nih.govacs.org The fluorine atom at the C-2 position of 4-tert-butyl-2-fluoropyridine serves as an excellent leaving group in these reactions.

Regioselectivity and Electronic Influences on SNAr Reactivity at C-2

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the electronic nature of other substituents on the ring. The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, activating the C-2 and C-4 positions towards nucleophilic attack. thieme-connect.comgoogle.com In the case of 2-fluoropyridines, the high electronegativity of the fluorine atom further enhances the reactivity at the C-2 position. nih.govacs.org Studies have shown that 2-fluoropyridine (B1216828) reacts with sodium ethoxide in ethanol (B145695) approximately 320 times faster than 2-chloropyridine, highlighting the superior leaving group ability of fluoride (B91410) in this context. nih.govacs.orgresearchgate.net

The tert-butyl group at the C-4 position of this compound is an electron-donating group. While electron-donating groups generally deactivate the ring towards nucleophilic attack, the dominant activating effect of the ring nitrogen and the fluorine at the C-2 position ensures that SNAr reactions proceed readily at this site. The regioselectivity is therefore firmly directed to the C-2 position, as the C-4 position is both sterically hindered by the bulky tert-butyl group and electronically less favorable for nucleophilic attack compared to the C-2 position, which is directly activated by the adjacent nitrogen atom. The steric hindrance provided by the tert-butyl group can also influence the rate of reaction, potentially slowing it down compared to less hindered analogues. rsc.org

The regioselectivity of SNAr reactions on substituted pyridines is a complex interplay of electronic and steric factors. For instance, in 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the C-4 position. However, the presence of other substituents can alter this preference. wuxibiology.com In the specific case of this compound, the combination of the highly activated C-2 position and the steric bulk at C-4 directs nucleophilic substitution almost exclusively to the C-2 position.

Scope of Nucleophiles and Reaction Conditions

A wide range of nucleophiles can be employed in the SNAr reactions of 2-fluoropyridines, including those derived from alcohols, phenols, amines, amides, N-heterocycles, thiols, and cyanide. acs.org The reaction conditions are often milder than those required for other halopyridines, a direct consequence of the high reactivity of the C-F bond. nih.govacs.org This allows for the functionalization of complex molecules containing sensitive functional groups. acs.orgacs.org

The choice of base and solvent is crucial for the success of these reactions. Common bases include sodium hydride, potassium carbonate, and organic bases like triethylamine. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are frequently used. nih.govsci-hub.se For example, the reaction of 2-fluoropyridine with dimethylamine (B145610) can be achieved in high yield using hydroxide-assisted decomposition of DMF. nih.gov

The following table provides a representative, though not exhaustive, list of nucleophiles and typical reaction conditions for the SNAr of 2-fluoropyridines.

Nucleophile TypeExample NucleophileTypical BaseTypical SolventProduct Type
OxygenSodium Ethoxide-Ethanol2-Alkoxypyridine
OxygenPhenolK2CO3DMF2-Aryloxypyridine
NitrogenAmmonia--2-Aminopyridine
NitrogenMorpholineK2CO3DMSO2-(Morpholin-4-yl)pyridine
NitrogenPyrazoleNaHDMF2-(Pyrazol-1-yl)pyridine
SulfurSodium Thiophenoxide-Methanol2-(Phenylthio)pyridine
CarbonPotassium Cyanide-DMSO2-Cyanopyridine

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. dalalinstitute.com When EAS does occur, it typically directs incoming electrophiles to the C-3 and C-5 positions, as the C-2, C-4, and C-6 positions are more deactivated.

For this compound, the presence of the electron-donating tert-butyl group at the C-4 position would be expected to activate the ortho (C-3 and C-5) and para (C-2 and C-6) positions to it. However, the strong deactivating effect of the ring nitrogen and the fluorine atom at C-2 still dominates. The fluorine atom, being a halogen, is a deactivating group but an ortho, para-director. uci.edu Therefore, any potential electrophilic attack would be directed to the positions ortho and para to the activating tert-butyl group (C-3 and C-5) and ortho and para to the fluorine (C-3 and C-5). The C-3 and C-5 positions are thus the most likely sites for electrophilic substitution.

However, harsh reaction conditions are often required for EAS on pyridine rings, and the yields can be low. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. Given the deactivation of the ring, direct electrophilic substitution on this compound is expected to be difficult and may require forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions at the Fluoro-Substituted Position (e.g., Analogous to Bromo- and Chloro-pyridines)

While bromo- and chloro-pyridines are common substrates in metal-catalyzed cross-coupling reactions, the use of fluoro-pyridines has been less explored due to the strength of the C-F bond. eie.gr However, recent advances in catalyst design have enabled the use of fluoroarenes as coupling partners. These reactions offer an alternative to SNAr for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools in organic synthesis. eie.grmdpi.com For these reactions to occur with this compound, a suitable catalyst capable of activating the C-F bond is required. The development of electron-rich and sterically hindered phosphine (B1218219) ligands has been crucial in this regard. These ligands facilitate the oxidative addition of the palladium catalyst to the C-F bond, which is often the rate-limiting step.

The following table summarizes some of the key metal-catalyzed cross-coupling reactions that could potentially be applied to this compound.

Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-MiyauraOrganoboron ReagentPd(OAc)2 / SPhosC-C
HeckAlkenePd(OAc)2 / P(o-tol)3C-C
SonogashiraTerminal AlkynePdCl2(PPh3)2 / CuIC-C
Buchwald-HartwigAminePd2(dba)3 / BINAPC-N

Role as a Leaving Group in Pyridine Ring Transformations

The fluoride at the C-2 position of this compound can act as a leaving group in reactions that involve the transformation of the pyridine ring itself. For instance, in the formation of pyridyne intermediates, a strong base can be used to deprotonate a hydrogen atom adjacent to the leaving group, leading to its elimination and the formation of a highly reactive triple bond within the ring. wikipedia.org The subsequent addition of a nucleophile to the pyridyne can lead to a mixture of products.

While the generation of pyridyne from 2-halopyridines is well-established, the specific case of this compound would be influenced by the steric bulk of the tert-butyl group, which might affect the approach of the base and the subsequent regioselectivity of nucleophilic addition.

Generation of Reactive Intermediates from this compound Scaffolds (e.g., Zwitterions)

The reaction of substituted pyridines with various reagents can lead to the formation of reactive intermediates such as zwitterions. For example, the quaternization of the pyridine nitrogen atom can significantly enhance the reactivity of the ring towards nucleophilic attack. google.comgoogle.com In the case of this compound, quaternization would further activate the C-2 position for nucleophilic displacement.

Furthermore, the reaction of pyridines with organometallic complexes can lead to the formation of interesting reactive intermediates. For example, the reaction of an iron-aluminum complex with substituted pyridines has been shown to result in site-selective C-H bond activation or C-C bond formation, proceeding through a common intermediate. rsc.org The specific substitution pattern on the pyridine ring dictates the reaction pathway. The electronic and steric properties of the tert-butyl and fluoro substituents in this compound would likely influence the nature and reactivity of any such intermediates formed.

The generation of N-silylenamines from the reaction of N-silylamines with alkynes has been shown to be a viable method for the synthesis of substituted pyridines through a hydroamination/cyclization cascade. acs.orgorganic-chemistry.org While this method does not directly start from a pre-formed pyridine, it highlights the diverse strategies available for accessing substituted pyridine scaffolds, which can involve reactive intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-tert-butyl-2-fluoropyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular structure.

One-dimensional NMR spectra provide critical information on the chemical environment, number, and connectivity of hydrogen, carbon, and fluorine atoms within the molecule. The specific substitution pattern of this compound results in a unique set of signals that allows for its unambiguous identification and differentiation from other possible isomers, such as 2-tert-butyl-4-fluoropyridine or 5-tert-butyl-2-fluoropyridine. ipb.ptrsc.org

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring, along with a single, sharp signal in the aliphatic region for the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will display six unique signals for the nine carbon atoms due to the molecule's asymmetry. This includes five signals for the pyridine ring carbons and one for the quaternary carbon of the tert-butyl group, in addition to the signal for the three equivalent methyl carbons. The chemical shifts are significantly influenced by the electron-withdrawing fluorine atom and the electron-donating tert-butyl group. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, it would typically show a single resonance, which may be split into a multiplet due to coupling with the adjacent ring protons (H-3 and H-5). st-andrews.ac.uk

The combination of these 1D NMR techniques is crucial for distinguishing between regioisomers. bohrium.com For instance, the isomer 2-tert-butyl-4-fluoropyridine would present a different set of coupling constants and chemical shifts for the ring protons due to the different positioning of the substituents relative to the nitrogen atom and each other.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
C2-~163 (d, ¹JCF)Attached to Fluorine
H3~6.8~110 (d, ²JCF)Coupled to H5
C4-~160Attached to tert-butyl
H5~7.2~115 (d, ³JCF)Coupled to H3 and H6
H6~8.2~150Coupled to H5
C(CH₃)₃-~35Quaternary Carbon
C(CH ₃)₃~1.3~309H Singlet

Note: Predicted values are based on typical shifts for substituted pyridines and are for illustrative purposes. Actual values may vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling networks. For this compound, it would show correlations between the adjacent ring protons (H-5 with H-6, and H-5 with H-3), confirming their positions relative to one another. ethernet.edu.etresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would link the signals of H-3, H-5, and H-6 to their respective carbon signals (C-3, C-5, and C-6) and the tert-butyl proton signal to the methyl carbon signal. bohrium.comdur.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton by showing long-range (2-3 bond) ¹H-¹³C correlations. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the singlet of the tert-butyl protons to C-4, C-3, and C-5.

Correlations from H-3 to C-2, C-4, and C-5.

Correlations from H-6 to C-2, C-4, and C-5.

These correlations, taken together, leave no ambiguity in the assignment of the 4-tert-butyl and 2-fluoro substitution pattern. bohrium.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are often complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. photothermal.comcigrjournal.org

For this compound, the key vibrational modes include:

C-H Stretching: Aliphatic C-H stretches from the tert-butyl group are expected in the 2960-2850 cm⁻¹ region, while aromatic C-H stretches appear at higher frequencies, typically 3100-3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic ring produce a series of characteristic bands in the 1600-1400 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically found in the 1300-1200 cm⁻¹ range for aryl fluorides. researchgate.net

Tert-butyl Bending: The tert-butyl group exhibits characteristic bending vibrations, including a distinctive doublet around 1395 cm⁻¹ and 1365 cm⁻¹.

Analysis of the exact frequencies and comparison with calculated spectra can also provide insights into the molecule's conformation. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2960 - 2850Strong
Ring C=C, C=N Stretch1600 - 1400Strong to Medium
tert-Butyl Bending1395, 1365Medium (often a doublet)
Aryl C-F Stretch1300 - 1200Very Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and, by extension, the molecular formula of a compound. savemyexams.com

For this compound (molecular formula C₉H₁₂FN), the calculated monoisotopic mass is 153.0954 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 153.

The fragmentation pattern is highly diagnostic. The tert-butyl group significantly influences the fragmentation pathways:

Loss of a Methyl Radical ([M-15]⁺): The most common fragmentation for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stabilized secondary cation at m/z 138. This is often the base peak in the spectrum. nih.gov

Loss of a Tert-butyl Radical ([M-57]⁺): Cleavage of the entire tert-butyl group (•C(CH₃)₃) would result in a fragment ion corresponding to 2-fluoropyridinium at m/z 96. msu.edu

The precise mass measurement from high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments, further solidifying the structural assignment.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Formula
153Molecular Ion (M⁺˙)[C₉H₁₂FN]⁺˙
138[M - CH₃]⁺[C₈H₉FN]⁺
96[M - C(CH₃)₃]⁺[C₅H₄FN]⁺

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms and determine bond lengths, bond angles, and torsional angles.

While the crystal structure for this compound itself is not reported in the search results, a structure for a related derivative, (4-tert-butyl-pyridinium)₂[CuCl₄], has been determined. semanticscholar.org This study provides valuable insight into the geometry of the 4-tert-butyl-pyridinium cation. The analysis confirmed the planarity of the pyridine ring and the tetrahedral geometry around the tert-butyl group's central carbon. The C-C and C-N bond lengths within the ring are consistent with an aromatic system. Such data provides a solid foundation for understanding the structural parameters of the neutral this compound molecule. Obtaining a crystal structure of this compound would provide the ultimate confirmation of its connectivity and conformational preferences in the solid state. rsc.orgnih.gov

Table 4: Crystallographic Data for the Derivative (4-tert-butyl-pyridinium)₂[CuCl₄] semanticscholar.org

Parameter Value
Crystal SystemMonoclinic
Space GroupPc (No. 7)
a (Å)11.2185
b (Å)27.276
c (Å)12.0806
β (°)118.825
Volume (ų)3237.4

Computational and Theoretical Studies of 4 Tert Butyl 2 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-tert-butyl-2-fluoropyridine at a molecular level. These calculations provide a framework for interpreting experimental data and predicting chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. rsc.orgresearchgate.net This process of geometry optimization minimizes the energy of the molecule to find its most stable conformation.

The calculations reveal how the electron density is distributed across the molecule, influenced by the electron-withdrawing fluorine atom and the bulky, electron-donating tert-butyl group. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT studies on related molecules like 2-fluoropyridine (B1216828) show a characteristic shortening of the C-N bond adjacent to the fluorine atom due to its inductive effect. researchgate.net Similarly, calculations on 4-tert-butylpyridine (B128874) provide data on the geometry of the tert-butyl group relative to the pyridine (B92270) ring. acs.org

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-N (adjacent to F) Bond Length~1.33 Å
C-C (tert-butyl) Bond Length~1.54 Å
C-N-C Bond Angle~117°
F-C-N Bond Angle~115°

Note: The values in this table are illustrative and based on typical DFT calculation results for similar substituted pyridines.

Ab initio molecular orbital studies, which are based on first principles without the use of experimental data, offer a detailed analysis of the effects of substituents on the pyridine ring. acs.org In this compound, the fluorine atom at the 2-position acts as an electron-withdrawing group through the inductive effect, while the tert-butyl group at the 4-position is an electron-donating group.

These computational studies can quantify the impact of these opposing electronic effects on the molecule's properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov The interaction between these substituents influences the reactivity of the pyridine ring, for example, in nucleophilic aromatic substitution reactions. mcgill.ca Ab initio methods, like Hartree-Fock calculations, have been historically used to study substituted pyridines, providing a foundational understanding of their electronic behavior. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for the identification and characterization of compounds.

For this compound, DFT calculations can predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govmdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose. mdpi.com The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H shifts and a few ppm for ¹³C shifts when appropriate functionals and basis sets are used. arxiv.orgfrontiersin.org Predicted shifts for similar structures, such as fluorinated pyridines and tert-butyl substituted aromatics, show good correlation with experimental data. researchgate.netresearchgate.net

Vibrational frequencies, corresponding to the peaks in an infrared (IR) and Raman spectrum, can also be calculated. researchgate.netsioc-journal.cn These calculations not only predict the position of the vibrational bands but also help in their assignment to specific molecular motions, such as C-F stretching or the rocking of methyl groups in the tert-butyl substituent. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹³C NMR Shift (C-F)~165 ppm
¹³C NMR Shift (C-tert-butyl)~150 ppm
¹H NMR Shift (H-3)~6.8 ppm
¹⁹F NMR Shift~-70 ppm
C-F Vibrational Stretch~1250 cm⁻¹
tert-Butyl Rocking Vibration~930 cm⁻¹

Note: These are representative values derived from computational studies on analogous molecules and serve as estimations.

Investigation of Reaction Mechanisms and Transition States using Computational Models

Computational models are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as nucleophilic aromatic substitution at the 2-position, computational studies can model the entire reaction pathway. researchgate.net

By calculating the energies of the transition states, researchers can determine the activation energy barriers, providing insights into reaction rates and selectivity. worktribe.com For example, DFT calculations can be used to study the transition state of a reaction where the fluorine atom is displaced by a nucleophile, helping to understand how the tert-butyl group might electronically or sterically influence the reaction's feasibility. researchgate.net

Conformational Analysis and Steric Hindrance Effects of the tert-Butyl Group

The tert-butyl group is known for its significant steric bulk, which plays a crucial role in determining the molecule's conformation and reactivity. Computational conformational analysis can explore the rotational barrier around the C-C bond connecting the tert-butyl group to the pyridine ring.

These studies show that the large size of the tert-butyl group can influence the orientation of reactants approaching the pyridine ring, potentially directing the outcome of a reaction. libretexts.org In molecules with multiple bulky groups, steric repulsion can lead to non-planar conformations to achieve a lower energy state. nih.govrsc.org For this compound, computational analysis helps to understand how the steric hindrance from the tert-butyl group might affect interactions at the nearby nitrogen atom or the fluorine-substituted carbon.

Applications of 4 Tert Butyl 2 Fluoropyridine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The strategic placement of the tert-butyl group at the 4-position and the fluorine atom at the 2-position of the pyridine (B92270) ring makes 4-tert-butyl-2-fluoropyridine a valuable precursor for the synthesis of a diverse array of complex heterocyclic systems. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides a reactive handle for the introduction of various functionalities. Concurrently, the bulky tert-butyl group can direct the regioselectivity of reactions and enhance the solubility and stability of the resulting products.

While direct and extensive examples of this compound in the synthesis of complex fused heterocyclic systems are not prolifically documented in readily available literature, its chloro-analogue, 4-(tert-butyl)-2-chloropyridine, serves as a strong indicator of its synthetic potential. This analogue is widely utilized as a building block for pharmaceuticals and agrochemicals, where the pyridine ring is a key pharmacophore. The enhanced reactivity of the C-F bond in SNAr reactions compared to the C-Cl bond suggests that this compound would be an even more effective precursor for such syntheses.

The general strategy involves the displacement of the fluoride (B91410) by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new substituents at the 2-position. These newly introduced functional groups can then undergo further transformations, such as intramolecular cyclizations, to construct fused heterocyclic rings like pyridopyrimidines or other polycyclic aromatic systems. The tert-butyl group in these structures can play a crucial role in modulating the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Role as a Ligand or Ligand Precursor in Transition Metal Catalysis

The pyridine scaffold is a ubiquitous motif in the design of ligands for transition metal catalysis. The nitrogen atom's lone pair of electrons readily coordinates to metal centers, and the aromatic ring can be functionalized to tune the steric and electronic properties of the resulting catalyst. This compound serves as a valuable starting material for the synthesis of both chiral and achiral ligands that find applications in a variety of catalytic transformations.

Design and Synthesis of Chiral and Achiral Ligands Incorporating the this compound Moiety

The synthesis of ligands from this compound typically involves a nucleophilic substitution reaction to displace the fluoride and introduce a coordinating group. This approach allows for the modular construction of ligands with diverse architectures.

For instance, chiral pyridinooxazoline (PyOx) ligands, which are highly effective in asymmetric catalysis, can be synthesized by reacting this compound with a chiral amino alcohol. The resulting ligand combines the coordinating properties of the pyridine nitrogen and the oxazoline (B21484) nitrogen, creating a chiral environment around the metal center. The tert-butyl group on the pyridine ring can influence the steric environment of the catalytic pocket, potentially enhancing enantioselectivity.

An example of a related chiral ligand synthesis is that of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, where a tert-butyl group is present on the oxazoline ring. While not directly derived from this compound, the principles of its synthesis, involving the coupling of a pyridine derivative with a chiral amino alcohol, are directly applicable.

Achiral ligands can also be readily prepared. For example, reaction with various amines or phosphines can lead to bidentate or monodentate ligands with tailored electronic and steric properties conferred by the 4-tert-butyl group.

Ligand Effects on Catalyst Activity, Selectivity, and Stability in Organic Transformations (e.g., Hydroarylation)

The incorporation of the this compound moiety into a ligand can have a profound impact on the performance of a transition metal catalyst. The steric bulk of the tert-butyl group can create a well-defined catalytic pocket, which can lead to enhanced selectivity, particularly in asymmetric reactions. Furthermore, this bulky group can increase the stability of the catalyst by preventing decomposition pathways such as catalyst aggregation or ligand dissociation.

In reactions such as hydroarylation, where a C-H bond of an arene is added across a C-C multiple bond, the ligand plays a crucial role in controlling the reactivity and selectivity of the metal catalyst. Ligands derived from this compound can influence the rate of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. The electronic properties of the pyridine ring, modified by the tert-butyl group, can also affect the electron density at the metal center, thereby tuning its catalytic activity.

While specific data on the performance of ligands derived from this compound in hydroarylation is not extensively detailed in the available literature, the general principles of ligand design in catalysis strongly suggest that such ligands would offer advantages in terms of catalyst stability and selectivity due to the presence of the sterically demanding tert-butyl group.

As a Reagent or Auxiliary in Selective Chemical Transformations

Beyond its role as a structural component, this compound can also act as a precursor to reactive species or as an auxiliary that facilitates selective chemical transformations.

Precursor to N-Fluoropyridinium Reagents

N-Fluoropyridinium salts are a class of electrophilic fluorinating agents that are valued for their stability, ease of handling, and tunable reactivity. These reagents are synthesized by the reaction of a pyridine derivative with a source of electrophilic fluorine, often in the presence of a strong acid.

This compound can serve as a precursor for the synthesis of N-fluoropyridinium salts. The electron-donating nature of the tert-butyl group can increase the nucleophilicity of the pyridine nitrogen, facilitating its reaction with an electrophilic fluorine source. The resulting N-fluoro-4-tert-butyl-2-fluoropyridinium salt would be a valuable reagent for electrophilic fluorination reactions. The reactivity of such a reagent can be fine-tuned by the electronic and steric effects of the substituents on the pyridine ring. The presence of the fluorine atom at the 2-position and the tert-butyl group at the 4-position would influence the fluorinating power and selectivity of the corresponding N-fluoropyridinium salt.

Pyridine PrecursorN-Fluoropyridinium SaltApplication
PyridineN-Fluoropyridinium triflateGeneral electrophilic fluorination
2,6-LutidineN-Fluoro-2,6-lutidinium triflateSelective fluorination
This compoundN-Fluoro-4-tert-butyl-2-fluoropyridinium salt (Hypothetical)Potentially a selective electrophilic fluorinating agent

Involvement in the In Situ Generation of Highly Electrophilic Species

The reaction of this compound with strong electrophiles can lead to the in situ generation of highly reactive pyridinium (B92312) species. The activation of the pyridine ring by the electrophile can render other positions on the ring susceptible to nucleophilic attack. This strategy can be employed to achieve transformations that are otherwise difficult to perform.

For example, activation of the pyridine nitrogen with a triflic anhydride (B1165640) equivalent in the presence of a nucleophile could lead to the formation of a transient, highly electrophilic pyridinium intermediate. This intermediate could then be intercepted by the nucleophile at a specific position, leading to the formation of a functionalized pyridine derivative. While specific examples involving this compound in this context are not widely reported, the underlying principles of pyridine activation suggest its potential utility in such transformations.

Potential Applications in Materials Science and Advanced Functional Materials

Integration into Fluorinated Polymer Architectures

The incorporation of fluorinated moieties into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and hydrophobicity. semanticscholar.org The 2-fluoro-pyridine structure in 4-Tert-butyl-2-fluoropyridine makes it a candidate for integration into fluorinated polymer architectures, particularly through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 2-position of the pyridine (B92270) ring is activated towards displacement by nucleophiles, a characteristic reactivity of perfluorinated heteroaromatics like perfluoropyridine (PFPy). semanticscholar.orgresearchgate.net This reactivity allows for the potential use of this compound as a monomer or a modifying agent in the synthesis of high-performance fluoropolymers.

By participating in polycondensation or substitution reactions, it could be integrated into polymer chains, where the bulky tert-butyl group would disrupt chain packing, potentially increasing solubility and modifying the mechanical properties of the resulting material. Furthermore, the presence of the fluorinated pyridine unit would impart the characteristic benefits of fluorination, such as enhanced oxidative resistance and hydrophobicity. semanticscholar.org Semifluorinated polymers containing perfluoro-tert-butyl groups have been synthesized and investigated for specialized applications, indicating the utility of such fluorinated bulky groups in polymer design. nih.gov

Role in Energy Conversion Systems (e.g., as an Additive in Perovskite Solar Cells)

In the field of renewable energy, additives play a crucial role in optimizing the performance and stability of photovoltaic devices. The non-fluorinated analogue, 4-tert-butylpyridine (B128874) (tBP), is a widely used and essential additive in the hole transport layer (HTL) of perovskite solar cells (PSCs) and in the electrolytes of dye-sensitized solar cells (DSSCs). ucsd.eduossila.com

In PSCs, tBP has been shown to fulfill multiple functions:

Improved Crystallinity and Morphology : The addition of tBP can improve the crystallinity, homogeneity, and surface morphology of the perovskite layer, leading to enhanced power conversion efficiencies (PCEs). researchgate.netresearchgate.net For instance, its use in a two-step fabrication process resulted in a PCE increase from 6.71% to 10.62%. researchgate.net In a one-step process, the PCE was enhanced from 11.11% to 15.01%. researchgate.net

Defect Passivation : tBP is believed to interact with the perovskite surface, passivating defect states that act as recombination centers for charge carriers. scispace.com This leads to a reduction in charge recombination and an increase in the open-circuit voltage (Voc). ucsd.eduscispace.com

Enhanced Stability : The hydrophobic nature of the tert-butyl group helps to repel moisture, a key factor in the degradation of perovskite films. researchgate.netrsc.org By surrounding the perovskite grains, tBP can significantly improve the device's resistance to humidity. rsc.org

HTL Morphology Control : In the commonly used spiro-OMeTAD hole transport layer, tBP acts as a morphology controller, improving the uniformity of the layer and preventing the aggregation of lithium salt additives. ucsd.edunih.gov

The introduction of a fluorine atom at the 2-position, as in this compound, could further modulate these beneficial effects. The electron-withdrawing nature of fluorine would decrease the basicity of the pyridine nitrogen, altering its interaction with the perovskite surface and potentially fine-tuning the passivation effect. This modification could lead to further enhancements in device efficiency and long-term operational stability.

Table 1: Effect of 4-tert-butylpyridine (tBP) on Perovskite Solar Cell Performance
Fabrication MethodParameterWithout tBPWith tBPEnhancement
Two-Step RoutePCE6.71%10.62%58%
One-Step RoutePCE11.11%15.01%35%

PCE = Power Conversion Efficiency. Data sourced from studies on 4-tert-butylpyridine. researchgate.net

Contribution to the Development of Low Dielectric Constant Materials

The miniaturization of integrated circuits in the microelectronics industry demands the development of materials with low dielectric constants (low-κ) to reduce signal delay, power consumption, and crosstalk between components. Two key strategies for designing low-κ materials are the introduction of fluorine atoms and the creation of free volume within the material. This compound incorporates elements that address both strategies.

Table 2: Molecular Design Strategies for Low-κ Materials
StrategyMechanismRelevant Moiety in C9H12FN
Increase Free Volume Bulky groups disrupt polymer chain packing, increasing void space.Tert-butyl group
Reduce Polarizability Highly electronegative atoms create bonds with low polarizability.Fluorine atom

Crystal Engineering and Supramolecular Assembly Applications

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. This compound possesses multiple features that make it a promising candidate for these fields.

The pyridine nitrogen atom can act as a hydrogen bond acceptor or as a ligand to coordinate with metal centers, forming metal-organic frameworks (MOFs) or coordination complexes. For example, the non-fluorinated 4-tert-butyl-pyridinium cation has been used to create a 3D supramolecular network with tetrachloridocuprate anions through C–H···Cl and N–H···Cl hydrogen bonds. semanticscholar.org

The fluorine atom can participate in various non-covalent interactions, including hydrogen bonding (C-H···F) and halogen bonding, which can be used to direct the assembly of molecules into specific architectures. Introducing fluorine into self-assembling systems can lead to more stable and robust lattices and can even induce changes in the self-assembly motif to form unexpected supramolecular structures. nih.govresearchgate.net The tert-butyl group provides steric hindrance, which can be used to control the dimensionality and topology of the resulting supramolecular assembly, preventing dense packing and favoring the formation of porous or layered structures. researchgate.net The combination of these functionalities—coordination, hydrogen/halogen bonding, and steric control—offers a rich platform for designing novel crystalline materials with tailored architectures and functions.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry. Future research on 4-tert-butyl-2-fluoropyridine should prioritize the development of more efficient, safer, and environmentally benign production methods to replace traditional multi-step syntheses that may rely on hazardous reagents.

Key areas for investigation include:

Late-Stage C-H Fluorination: Direct C-H fluorination of 4-tert-butylpyridine (B128874) presents a highly atom-economical route. Research into selective C2-fluorination using novel electrophilic or nucleophilic fluorinating agents could significantly shorten the synthetic pathway.

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can enhance safety, improve reaction control, and increase yield. A continuous flow setup for the fluorination step would minimize the handling of potentially hazardous intermediates and allow for safer operation at elevated temperatures and pressures.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as fluorinases or engineered cytochrome P450s, offers the potential for highly selective and sustainable fluorination under mild conditions. Chemoenzymatic strategies, combining enzymatic steps with traditional chemical synthesis, could provide novel and efficient pathways.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

MetricTraditional Route (e.g., Halex Reaction)Future Sustainable Route (e.g., C-H Fluorination)
Starting Material 4-tert-butyl-2-chloropyridine4-tert-butylpyridine
Key Reagents Anhydrous metal fluorides (e.g., KF, CsF), high temperaturesElectrophilic fluorinating agent (e.g., Selectfluor), photocatalyst or metal catalyst
Solvents Polar aprotic (e.g., DMSO, Sulfolane)Greener solvents (e.g., Acetonitrile, Ethyl acetate)
Number of Steps Multiple (synthesis of precursor required)Fewer (potentially one step)
Atom Economy ModerateHigh
Environmental Impact High energy consumption, potentially hazardous byproductsLower energy consumption, reduced waste

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C2 position, where the fluorine atom acts as an excellent leaving group. However, other reactivity modes remain largely unexplored. A deeper understanding of its chemical behavior could unlock novel transformations and applications.

Future research should focus on:

Metal-Catalyzed Cross-Coupling: While the C-F bond is strong, recent advances in catalysis have enabled its activation. Investigating palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C2 position could provide an alternative to SNAr for forming C-C, C-N, and C-O bonds.

Directed C-H Functionalization: The pyridine (B92270) nitrogen can act as a directing group to functionalize other positions on the ring. Research into transition-metal-catalyzed C-H activation at the C3, C5, or C6 positions could lead to the synthesis of highly substituted and complex pyridine derivatives.

Photochemical and Electrochemical Reactivity: The influence of the fluoro and tert-butyl groups on the excited-state properties of the pyridine ring is unknown. Exploring its behavior under photochemical or electrochemical conditions could reveal novel reaction pathways, such as radical substitutions or cycloadditions.

Table 2: Potential Unexplored Reactions of this compound

Reactivity ModePotential Reaction TypeKey Conditions for ExplorationExpected Outcome
C-F Bond ActivationSuzuki Cross-CouplingPd or Ni catalyst, phosphine (B1218219) ligand, boronic acid, baseSynthesis of 2-aryl-4-tert-butylpyridines
Directed C-H ActivationC3-ArylationRh(III) or Ru(II) catalyst, directing group assistanceSynthesis of 2-fluoro-3-aryl-4-tert-butylpyridines
Photoredox CatalysisRadical AlkylationPhotocatalyst (e.g., Ir, Ru), light source, radical precursorFunctionalization at various ring positions
ElectrosynthesisReductive CouplingElectrochemical cell, sacrificial anode, coupling partnerDimerization or coupling with electrophiles

Expansion of Applications in Catalysis and Materials Science

Substituted pyridines are ubiquitous as ligands in coordination chemistry and as monomers in polymer science. The specific electronic and steric profile of this compound makes it an attractive candidate for new roles in catalysis and materials science.

Emerging opportunities include:

Ligand Development: The compound could serve as a precursor to novel mono- or bidentate ligands. The tert-butyl group can provide steric bulk to create a defined coordination pocket around a metal center, while the electronic properties can be tuned through substitution at the C2 position. Such ligands could find use in asymmetric catalysis or for stabilizing reactive organometallic species.

Fluorinated Polymers and Materials: Fluorinated polymers are valued for their high thermal stability, chemical resistance, and unique surface properties mdpi.com. This compound could be used as a monomer or co-monomer to synthesize novel specialty polymers via SNAr polymerization. These materials could have applications as dielectric layers in electronics, hydrophobic coatings, or advanced membranes.

Table 3: Projected Applications in Catalysis and Materials Science

FieldPotential ApplicationKey Property Conferred by the MoietyTarget Performance Metric
Homogeneous CatalysisSterically demanding phosphine ligand precursorBulky tert-butyl group creates a defined catalytic pocketHigh enantioselectivity in asymmetric hydrogenation
Materials ScienceMonomer for poly(aryl ether) synthesisC-F bond provides polymerization site; tert-butyl enhances solubilityHigh glass transition temperature (>200°C) and low dielectric constant
Surface ChemistryPrecursor for hydrophobic surface coatingsFluorine and alkyl groups lower surface energyHigh water contact angle (>120°)

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts. nih.govacs.org Applying advanced computational methods to this compound can accelerate the exploration of its chemical space.

Future computational studies could focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways for unexplored reactivity modes, such as C-H activation or C-F bond cross-coupling. nih.gov This can help identify the most promising reaction conditions before extensive experimental screening.

Rational Ligand Design: Computational modeling can predict the coordination properties of ligands derived from this compound. Parameters such as bond angles, bond lengths, and electronic properties of the resulting metal complexes can be calculated to design catalysts for specific transformations.

In Silico Materials Science: Molecular dynamics (MD) simulations and quantum mechanical calculations can predict the bulk properties of polymers derived from this monomer. Properties such as glass transition temperature, thermal stability, and dielectric constant can be estimated, allowing for the rational design of new materials with desired characteristics.

Table 4: Focus Areas for Computational Modeling

Computational MethodResearch ObjectivePredicted Parameter/PropertyPotential Impact
Density Functional Theory (DFT)Predicting reactivity in cross-couplingTransition state energies, reaction barriersRational selection of catalysts and conditions
Natural Bond Orbital (NBO) AnalysisUnderstanding electronic effects of substituentsAtomic charges, orbital interactionsExplaining observed regioselectivity
Molecular Dynamics (MD)Simulating polymer chain behaviorGlass transition temperature, mechanical strengthDesigning high-performance materials
Quantum Theory of Atoms in Molecules (QTAIM)Analyzing non-covalent interactionsBond critical points, electron densityGuiding design of host-guest systems

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-2-fluoropyridine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis often involves nucleophilic fluorination of halogenated pyridine precursors. For example, substituting a chlorine or bromine atom at the 2-position of pyridine with fluorine using KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction time, stoichiometry, and catalyst loading (e.g., phase-transfer catalysts) .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS : To assess purity and detect byproducts.
  • NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine incorporation, while ¹H/¹³C NMR validates tert-butyl group positioning .
  • Elemental Analysis : Confirms empirical formula consistency .
  • Melting Point Determination : Cross-referenced with literature values to identify impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or dermal contact .
  • Store in inert, airtight containers away from oxidizing agents .
  • In case of exposure, follow emergency measures: Rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in fluoropyridine derivatives during substitution reactions?

Methodological Answer: The bulky tert-butyl group at the 4-position directs electrophilic substitution to the less hindered 3- or 5-positions. Computational modeling (DFT calculations) can predict reactivity by analyzing electron density maps and steric maps . Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction outcomes via kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns) for this compound analogs?

Methodological Answer:

  • Variable Temperature NMR : Identifies dynamic effects like hindered rotation of the tert-butyl group .
  • 2D NMR (COSY, NOESY) : Clarifies coupling relationships and spatial proximity of protons .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments, resolving ambiguities .

Q. How can researchers assess the environmental persistence and biodegradability of this compound?

Methodological Answer:

  • OECD 301F Test : Measures biodegradability in aqueous systems under aerobic conditions .
  • Soil Mobility Studies : Use HPLC to track compound migration in soil columns under varying pH and organic content .
  • QSAR Modeling : Predicts bioaccumulation potential based on logP values and molecular descriptors .

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics Simulations : Model interactions with catalysts (e.g., Pd complexes) to optimize coupling conditions .
  • Transition State Analysis : Predicts activation barriers for Suzuki-Miyaura or Buchwald-Hartwig reactions .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in fluoropyridine synthesis?

Methodological Answer:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.